molecular formula C8H6IN B3056113 3-(Iodomethyl)benzonitrile CAS No. 69113-58-2

3-(Iodomethyl)benzonitrile

Cat. No.: B3056113
CAS No.: 69113-58-2
M. Wt: 243.04 g/mol
InChI Key: GZYIKIQRDGHPML-UHFFFAOYSA-N
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Description

3-(Iodomethyl)benzonitrile is an organic compound with the molecular formula C8H6IN It is a derivative of benzonitrile, where an iodomethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Iodomethyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzonitrile with iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction can be represented as follows:

3-Methylbenzonitrile+Iodine+Oxidizing AgentThis compound\text{3-Methylbenzonitrile} + \text{Iodine} + \text{Oxidizing Agent} \rightarrow \text{this compound} 3-Methylbenzonitrile+Iodine+Oxidizing Agent→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 3-(iodomethyl)benzaldehyde or 3-(iodomethyl)benzoic acid.

    Reduction: Formation of 3-(aminomethyl)benzonitrile.

Scientific Research Applications

3-(Iodomethyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, although detailed studies are required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)benzonitrile
  • 3-(Chloromethyl)benzonitrile
  • 3-(Fluoromethyl)benzonitrile

Uniqueness

3-(Iodomethyl)benzonitrile is unique due to the presence of the iodomethyl group, which is a good leaving group in substitution reactions. This property makes it particularly useful in organic synthesis for introducing various functional groups into the benzene ring.

Properties

IUPAC Name

3-(iodomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYIKIQRDGHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568207
Record name 3-(Iodomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69113-58-2
Record name 3-(Iodomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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